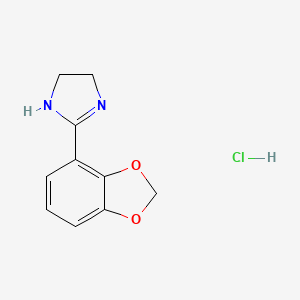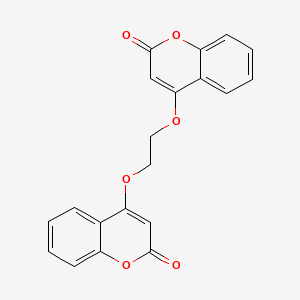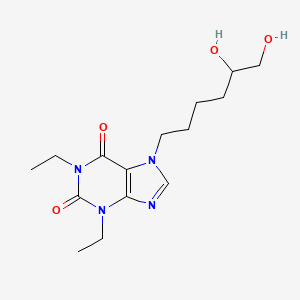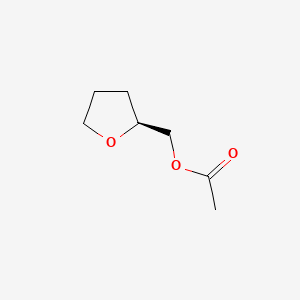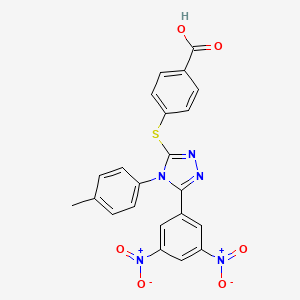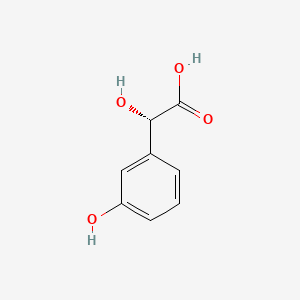
3-Hydroxymandelic acid, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymandelic acid, (+)-, also known as m-hydroxymandelic acid, is a hydroxy acid derivative. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is a metabolite of phenylephrine, an α-receptor agonist, and is involved in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through the hydroxylation of mandelic acid. The reaction typically involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of 3-hydroxymandelic acid can be achieved through microbial fermentation. Engineered yeast strains, such as Saccharomyces cerevisiae, have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted mandelic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxymandelic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a metabolite in various biological pathways.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 3-hydroxymandelic acid involves its role as a metabolite in the human body. It is produced from the metabolism of phenylephrine and is involved in various biochemical pathways. The compound acts as a Bronsted acid, donating a proton to acceptor molecules. It also exhibits weak antioxidant properties, which are attributed to its ability to donate electrons and neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Mandelic acid: The parent compound, which lacks the hydroxyl group at the 3-position.
4-Hydroxy-3-methoxymandelic acid: A derivative with additional methoxy substitution.
3,4-Dihydroxymandelic acid: A derivative with an additional hydroxyl group at the 4-position
Uniqueness: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its role as a metabolite of phenylephrine and its involvement in various biochemical pathways further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
17514-00-0 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
OLSDAJRAVOVKLG-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)[C@@H](C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


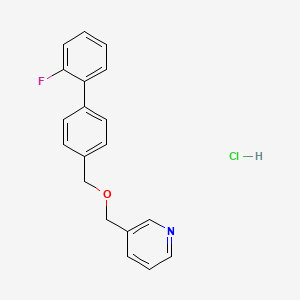
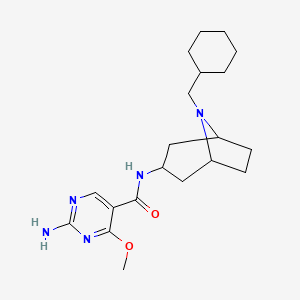
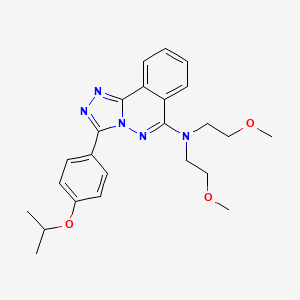

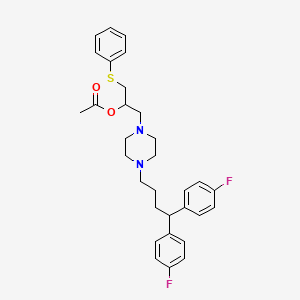
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
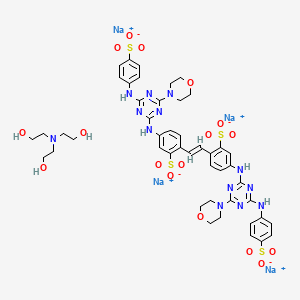
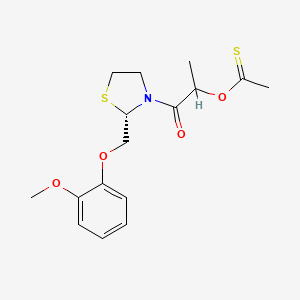
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
